molecular formula C24H27N3O4 B1672533 Fenpyroximate CAS No. 134098-61-6

Fenpyroximate

Cat. No.: B1672533
CAS No.: 134098-61-6
M. Wt: 421.5 g/mol
InChI Key: YYJNOYZRYGDPNH-UHFFFAOYSA-N
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Description

Fenpyroximate is a pyrazole acaricide and a tert-butyl ester . It is not under patent and has a role as a mitochondrial NADH: ubiquinone reductase inhibitor .


Synthesis Analysis

This compound is susceptible to metabolism by P450s associated with pyrethroid resistance in Anopheles gambiae . It seems to be metabolized via oxidation of the tert-butyl group and methyl group at the 3-position in the pyrazole ring, p-hydroxylation in the phenoxy moiety, N-demethylation, hydrolysis of the tert-butyl ester, cleavage of the oxime ether bond, and/or E/Z isomerization .


Molecular Structure Analysis

This compound has a molecular formula of C24H27N3O4 . Its molecular weight is 421.49 . The structure of this compound includes a 1H-pyrazole ring and a benzoic acid 1,1-dimethylethyl ester .


Chemical Reactions Analysis

This compound is determined by normal phase LC, using UV detection at 258 nm and internal standardisation . The methods for determination of impurities are based on both reverse phase-LC, using UV detection at 225 nm and capillary-GC using FID detection .


Physical and Chemical Properties Analysis

This compound has a low aqueous solubility and is not considered a volatile substance . It can be persistent in soils depending upon local conditions .

Scientific Research Applications

Toxicity and Environmental Impact

  • Fenpyroximate has been studied for its acute toxicity in marine species, such as the flounder Paralichthys olivaceus and its gill cell line. It was found to be highly toxic to both, with liver and gill being the major target organs. The study suggested that this compound induces oxidative stress and disrupts mitochondrial respiratory chains (Na et al., 2009).

Residue, Dissipation, and Safety Evaluation

  • Research on this compound's residue behavior on crops like eggplant, orange, and guava under open field conditions has been conducted. Dissipation patterns followed first-order kinetics, and dietary risk assessments were acceptable for consumers. This work contributes to residue management and supports the authorization of this compound as a plant protection product (Malhat et al., 2022).

Degradation Rate Analysis

  • A study estimated the dissipation rate of this compound in apple, citrus, and grape, highlighting the importance of establishing pre-harvest intervals (PHIs) to ensure safe consumption levels. The findings are crucial for this compound application in agriculture, ensuring minimal health hazards (Al-Rahman et al., 2012).

Case Studies and Toxicological Assessments

  • This compound's potential for causing acute intoxication in humans has been documented, with a case of near-fatal exposure treated successfully using percutaneous cardiopulmonary support and therapeutic hypothermia. This highlights the need for caution in its handling and potential human exposure risks (Lee et al., 2012).

Mechanism of Action in Inhibiting Mitochondrial Function

  • The specific inhibition of mitochondrial proton-translocating NADH-quinone oxidoreductase (complex I) by this compound has been explored. The ND5 subunit was identified as a target in bovine mitochondrial complex I, providing insights into its acaricidal mechanism of action (Nakamaru-Ogiso et al., 2003).

Detoxification and Resistance

  • The detoxification metabolism of this compound, particularly through ester hydrolysis, has been studied to understand its selective toxicity and potential resistance mechanisms in various species. This research provides valuable information for managing resistance and ensuring effective pest control strategies (Motoba et al., 2000).

Mechanism of Action

Safety and Hazards

Fenpyroximate is harmful if swallowed and very toxic by inhalation . It may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Fenpyroximate has an oxime-bearing pyrazole structure . It is characterized by its strong contact action upon harmful mites such as red spiders and whole-claw spiders, and it exhibits a high degree of fast-acting acaricidal activity .

Cellular Effects

This compound is harmful if swallowed and very toxic by inhalation . Eye irritation and skin sensitisation were observed . It showed a rapid but incomplete oral absorption and excretion, mainly via faeces; intensive enterohepatic circulation was observed .

Molecular Mechanism

The action mechanism of this compound is different from that of general insecticides; it mainly interferes with neurophysiological activities, and is inhibitory on nerve conduction . As a result, mites and insects experience the symptoms of paralysis, inactivity, cessation of food intake, and, ultimately, death, 2–4 days after coming into contact with this compound .

Temporal Effects in Laboratory Settings

This compound is not normally persistent in water bodies, but it can be persistent in soils depending upon local conditions . Based on its physico-chemical properties, this compound is not expected to leach to groundwater .

Dosage Effects in Animal Models

This compound showed a rapid but incomplete oral absorption and excretion, mainly via faeces . It has moderate oral toxicity to humans and there are concerns that it may be a developmental/reproduction toxin .

Metabolic Pathways

Regarding the mammalian metabolism, this compound showed a rapid but incomplete oral absorption and excretion, mainly via faeces . Intensive enterohepatic circulation was observed .

Transport and Distribution

Based on its physico-chemical properties, this compound is not expected to leach to groundwater . It has a low aqueous solubility and is not considered a volatile substance .

Subcellular Localization

Given its role as an acaricide and its effects on neurophysiological activities, it can be inferred that this compound likely interacts with components of the nervous system in mites and insects .

Properties

IUPAC Name

tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNOYZRYGDPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032550
Record name Fenpyroximate (Z,E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111812-58-9
Record name 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111812-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpyroximate (Z,E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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